molecular formula C19H21N5O B5903959 N-[1-(1-cyclopropylethyl)-4-methyl-1H-pyrazol-5-yl]-2-(1H-pyrazol-1-yl)benzamide

N-[1-(1-cyclopropylethyl)-4-methyl-1H-pyrazol-5-yl]-2-(1H-pyrazol-1-yl)benzamide

Cat. No. B5903959
M. Wt: 335.4 g/mol
InChI Key: JEBWAJFGBUCQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-cyclopropylethyl)-4-methyl-1H-pyrazol-5-yl]-2-(1H-pyrazol-1-yl)benzamide is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound has shown promising results in scientific research, particularly in the field of cancer treatment.

Mechanism of Action

The mechanism of action of N-[1-(1-cyclopropylethyl)-4-methyl-1H-pyrazol-5-yl]-2-(1H-pyrazol-1-yl)benzamide involves the inhibition of a specific enzyme known as PARP-1. This enzyme plays a crucial role in DNA repair, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-[1-(1-cyclopropylethyl)-4-methyl-1H-pyrazol-5-yl]-2-(1H-pyrazol-1-yl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been found to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(1-cyclopropylethyl)-4-methyl-1H-pyrazol-5-yl]-2-(1H-pyrazol-1-yl)benzamide in lab experiments is its specificity for PARP-1. This allows researchers to study the effects of PARP-1 inhibition without affecting other cellular processes. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on N-[1-(1-cyclopropylethyl)-4-methyl-1H-pyrazol-5-yl]-2-(1H-pyrazol-1-yl)benzamide. One area of interest is the development of more potent and selective PARP-1 inhibitors. Another area of research is the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other disease states.

Synthesis Methods

The synthesis method for N-[1-(1-cyclopropylethyl)-4-methyl-1H-pyrazol-5-yl]-2-(1H-pyrazol-1-yl)benzamide involves a multi-step process. The starting materials are 4-methyl-1H-pyrazole-5-carboxylic acid and 2-aminobenzonitrile. These compounds are reacted with various reagents to form the final product.

Scientific Research Applications

N-[1-(1-cyclopropylethyl)-4-methyl-1H-pyrazol-5-yl]-2-(1H-pyrazol-1-yl)benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Scientific research has shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-[2-(1-cyclopropylethyl)-4-methylpyrazol-3-yl]-2-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-13-12-21-24(14(2)15-8-9-15)18(13)22-19(25)16-6-3-4-7-17(16)23-11-5-10-20-23/h3-7,10-12,14-15H,8-9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBWAJFGBUCQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C(C)C2CC2)NC(=O)C3=CC=CC=C3N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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